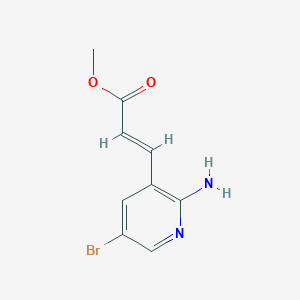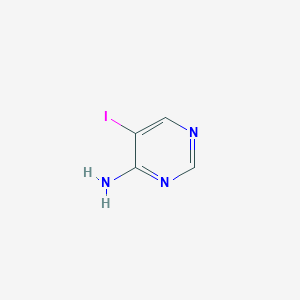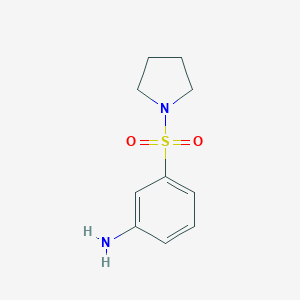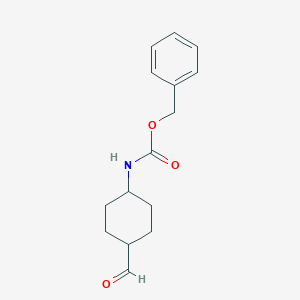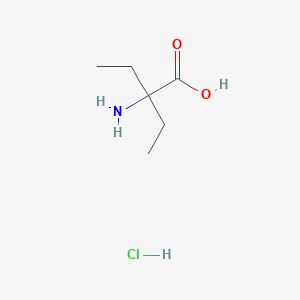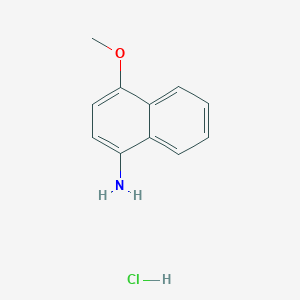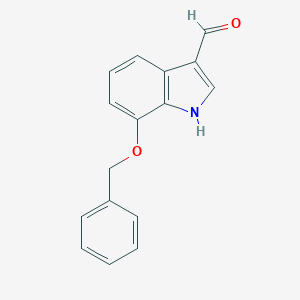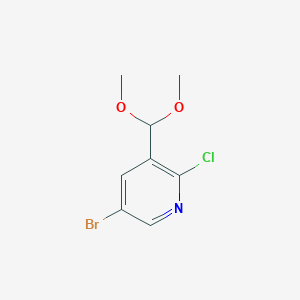
3-氨基-6-氯吡啶-2-碳腈
描述
3-Amino-6-chloropyridine-2-carbonitrile is a chemical compound that is part of a broader class of pyridinecarbonitriles. These compounds are of significant interest due to their diverse range of applications, including their use as corrosion inhibitors, in the synthesis of fluorescent materials, and as precursors for various heterocyclic compounds .
Synthesis Analysis
The synthesis of pyridinecarbonitrile derivatives, including those related to 3-amino-6-chloropyridine-2-carbonitrile, often involves multicomponent reactions. For instance, derivatives have been synthesized through one-pot reactions involving aromatic aldehydes, malononitrile, and primary amines under solvent-free conditions . Additionally, the synthesis of related compounds has been achieved using metal-organic frameworks (MOFs) as catalysts, which can be recovered and reused without loss of activity . Furthermore, the conversion of 2,6-dihydroxy-4-methyl-3-pyridinecarbonitrile into its 2,6-dichloro analog has been used as a precursor to synthesize 2-amino-6-chloro derivatives .
Molecular Structure Analysis
The molecular structure of pyridinecarbonitrile derivatives is often elucidated using spectroscopic methods such as nuclear magnetic resonance (NMR), infrared (IR), and X-ray crystallography. For example, the structure of a tris-sulfonyl derivative of a 2,6-diamino pyridinecarbonitrile was confirmed by X-ray analysis . The crystal structure of a related compound, 2-amino-7,7-dimethyl-5-oxo-4-(pyridin-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, was determined to be monoclinic with specific cell parameters .
Chemical Reactions Analysis
Pyridinecarbonitriles can undergo various chemical reactions, leading to the formation of a wide array of heterocyclic compounds. For instance, the reactivity of 2,6-diamino-4-methyl-3-pyridinecarbonitrile with benzene-sulfonyl chloride yields a tris-sulfonyl derivative . Other reactions include the formation of Schiff bases and the construction of nitrogen heterocycles such as pyrazoles, pyrimidines, and diazepines through reactions with bifunctional nucleophiles . Additionally, the thermolysis of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-n-amines leads to the formation of thiazolopyridine-2-carbonitriles .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridinecarbonitrile derivatives are closely related to their molecular structure. These compounds exhibit a range of properties, such as fluorescence, which can be exploited for various applications . The corrosion inhibition efficiency of synthesized pyridine derivatives has been found to increase with the concentration of the derivatives, indicating their potential use as corrosion inhibitors . The solubility and stability of these compounds can be influenced by the presence of different functional groups and the conditions under which they are synthesized .
科学研究应用
-
Agrochemical and Pharmaceutical Industries
- Summary of Application : 3-Amino-6-chloropyridine-2-carbonitrile is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the synthesis of trifluoromethylpyridines .
- Results or Outcomes : Trifluoromethylpyridines have found wide application in the protection of crops from pests. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .
-
Organic Synthesis
- Summary of Application : 3-Amino-6-chloropyridine-2-carbonitrile is used as an intermediate in the synthesis of a variety of compounds.
- Methods of Application : The specific methods of application are not detailed in the source, but it involves organic synthesis.
- Results or Outcomes : The outcomes of these syntheses are not specified in the source.
-
Life Science Research
-
Negishi Coupling Reaction
- Summary of Application : 3-Amino-6-chloropyridine-2-carbonitrile is used as a substrate in a Negishi coupling reaction with an arylzinc halide .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves a Negishi coupling reaction .
- Results or Outcomes : The outcomes of these reactions are not specified in the source .
-
Life Science Research Solutions
- Chemical Synthesis
- Summary of Application : 3-Amino-6-chloropyridine-2-carbonitrile is used as a substrate in chemical synthesis .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves chemical synthesis .
- Results or Outcomes : The outcomes of these syntheses are not specified in the source .
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . The associated hazard statement is H302 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
属性
IUPAC Name |
3-amino-6-chloropyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-2-1-4(9)5(3-8)10-6/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQNLFCQZACXET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343862 | |
| Record name | 3-amino-6-chloropyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-6-chloropyridine-2-carbonitrile | |
CAS RN |
95095-84-4 | |
| Record name | 3-amino-6-chloropyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

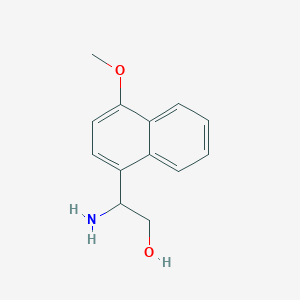
![4-(2-aminoethyl)-5-[2-(methylsulfanyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B113255.png)
